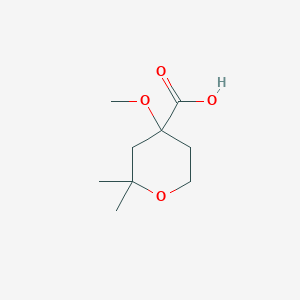![molecular formula C8H16Cl2N4 B13469589 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2866307-11-9](/img/structure/B13469589.png)
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound with potential therapeutic applications. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include aqueous medium and mild temperatures, making it an efficient and environmentally friendly process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor, particularly for carbonic anhydrase-II, which is involved in various physiological processes.
Medicine: It may have therapeutic applications due to its biological activity, including potential use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.
Mécanisme D'action
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes that depend on this enzyme . The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride: This compound has a similar structure but contains an imidazole ring instead of a triazole ring.
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar triazole ring but with a different functional group (carbaldehyde) attached. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Propriétés
Numéro CAS |
2866307-11-9 |
|---|---|
Formule moléculaire |
C8H16Cl2N4 |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
2-[1-(cyclopropylmethyl)triazol-4-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-3-8-6-12(11-10-8)5-7-1-2-7;;/h6-7H,1-5,9H2;2*1H |
Clé InChI |
JPPAGFWEXGNWRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(N=N2)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



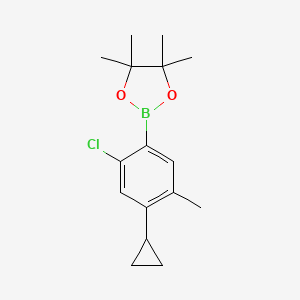
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)

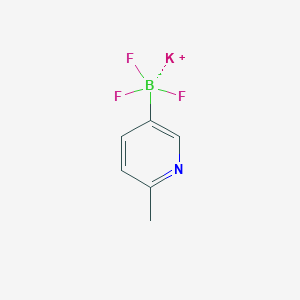
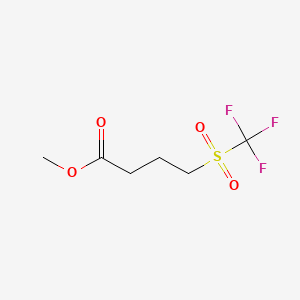
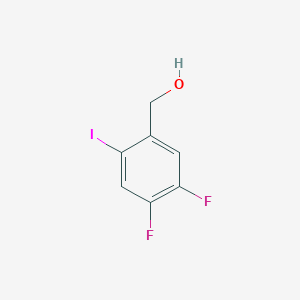
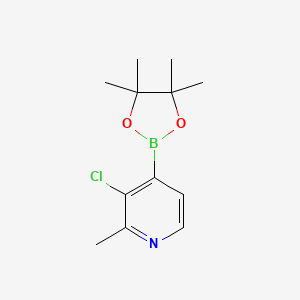
![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
